4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758062
InChI: InChI=1S/C24H27N3O5/c1-31-20-12-17(13-21(15-20)32-2)23(29)25-8-10-26(11-9-25)24(30)18-14-22(28)27(16-18)19-6-4-3-5-7-19/h3-7,12-13,15,18H,8-11,14,16H2,1-2H3
SMILES:
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol

4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one

CAS No.:

Cat. No.: VC14758062

Molecular Formula: C24H27N3O5

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one -

Specification

Molecular Formula C24H27N3O5
Molecular Weight 437.5 g/mol
IUPAC Name 4-[4-(3,5-dimethoxybenzoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Standard InChI InChI=1S/C24H27N3O5/c1-31-20-12-17(13-21(15-20)32-2)23(29)25-8-10-26(11-9-25)24(30)18-14-22(28)27(16-18)19-6-4-3-5-7-19/h3-7,12-13,15,18H,8-11,14,16H2,1-2H3
Standard InChI Key TYAVFDONXLRRSU-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC

Introduction

The compound 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is a complex organic molecule featuring a pyrrolidinone core, a piperazine moiety, and a dimethoxyphenyl group. Its molecular formula is C24H27N3O5, indicating a diverse set of functional groups that contribute to its chemical properties and potential biological activities.

Synthesis

The synthesis of 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. A proposed synthetic route might include:

  • Formation of the Pyrrolidinone Core: Synthesis of the pyrrolidinone ring through condensation reactions.

  • Introduction of the Piperazine Moiety: Attachment of the piperazine ring to the pyrrolidinone core via carbonylation reactions.

  • Attachment of the Dimethoxyphenyl Group: Incorporation of the dimethoxyphenyl group into the piperazine ring through esterification or amidation reactions.

Potential Applications

The potential applications of this compound include interaction studies with biological targets such as receptors or enzymes. Techniques such as binding assays and molecular docking can help elucidate its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one. These include:

Compound NameStructureNotable Features
1-(3,5-Dimethoxyphenyl)piperazineContains a piperazine ring and dimethoxyphenyl groupKnown for antidepressant properties
N-(4-Methylpiperazin-1-yl)carbonyl derivativeSimilar piperazine structure with methyl substitutionExhibits antimicrobial activity
4-(2-Methylphenyl)pyrrolidinoneShares the pyrrolidinone coreInvestigated for analgesic effects

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